molecular formula C12H15NO B1422691 alpha-Isopropyl-3-methoxyphenylacetonitrile CAS No. 1803603-66-8

alpha-Isopropyl-3-methoxyphenylacetonitrile

Cat. No. B1422691
M. Wt: 189.25 g/mol
InChI Key: APCKDAHALFKKJL-UHFFFAOYSA-N
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Description

Compounds like alpha-Isopropyl-3-methoxyphenylacetonitrile typically belong to the class of organic compounds known as nitriles. Nitriles are compounds containing a cyano functional group (-C≡N). They are often used as intermediates in the synthesis of other organic compounds .


Synthesis Analysis

The synthesis of nitriles often involves the reaction of a suitable organic compound with a cyanide ion (CN-) in a process known as cyanation . The exact method can vary depending on the starting materials and the desired product.


Molecular Structure Analysis

The molecular structure of a compound like alpha-Isopropyl-3-methoxyphenylacetonitrile would likely include a benzene ring (from the phenyl group), a nitrile group (-C≡N), a methoxy group (-OCH3), and an isopropyl group (-(CH3)2CH) .


Chemical Reactions Analysis

Nitriles can undergo a variety of chemical reactions, including hydrolysis, reduction, and addition reactions . The exact reactions would depend on the other functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like alpha-Isopropyl-3-methoxyphenylacetonitrile would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

3-Methoxyphenylacetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

  • Synthesis of New Immunogen for Homovanillic Acid 3-Methoxyphenylacetonitrile has been used in the synthesis of a new immunogen for homovanillic acid . The specific methods of application and experimental procedures would be detailed in the original research paper.

  • Creation of β,β′-Cyclobisalkylated Melatoninergic Phenylalkylamides This compound has also been used in the creation of β,β′-cyclobisalkylated melatoninergic phenylalkylamides . These are a class of compounds that have potential applications in the treatment of sleep disorders.

  • Development of α-sec-butyl-3-methoxy Phenylacetonitrile 3-Methoxyphenylacetonitrile has been used in the development of α-sec-butyl-3-methoxy phenylacetonitrile , an antispasmodic agent. Antispasmodic agents are used to relieve spasm of involuntary muscle.

  • Organic Solvent 3-Methoxyphenylacetonitrile is commonly used as an organic solvent . Organic solvents are used in a variety of applications, including chemical synthesis, purification of chemical compounds, cleaning, printing, degreasing, and as a carrier solvent in pharmaceutical products .

  • Intermediate in Organic Synthesis This compound can also be used as an important intermediate in organic synthesis . It can be used in the synthesis of a variety of important compounds .

  • Electrochemical Conversions In the field of electrochemical conversions involving acetonitrile, 3-Methoxyphenylacetonitrile has shown potential due to its good conductivity and environmentally friendly features . It can be used as a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many nitriles are toxic if ingested, inhaled, or absorbed through the skin. They can also be flammable .

Future Directions

The future directions for research on a compound like alpha-Isopropyl-3-methoxyphenylacetonitrile would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

2-[3-(2-methylpropoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10(2)9-14-12-5-3-4-11(8-12)6-7-13/h3-5,8,10H,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCKDAHALFKKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Methylpropoxy)phenyl]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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